Physicochemical properties of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole
Physicochemical properties of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole
Technical Whitepaper | Version 1.0
Executive Summary
7-Methoxy-6-methyl-1-phenyl-9H-carbazole (CAS: 919090-34-9) is a trisubstituted carbazole derivative characterized by a sterically congested "bay" region (C1-position) and an electron-rich periphery (C6, C7-positions).[1][2][3] This molecule belongs to a class of functionalized carbazoles often investigated for their utility as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and as synthetic scaffolds for Clausena-type alkaloid analogs in medicinal chemistry.
The presence of the 1-phenyl substituent introduces significant torsional strain, disrupting the planarity of the carbazole core and thereby modulating solid-state packing and solubility—critical parameters for thin-film formation and biological bioavailability.
Chemical Identity & Structural Analysis[4][5][6][7][8]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 7-Methoxy-6-methyl-1-phenyl-9H-carbazole |
| CAS Registry Number | 919090-34-9 |
| Molecular Formula | C₂₀H₁₇NO |
| Molecular Weight | 287.36 g/mol |
| SMILES | COc1cc2c(cc1C)[nH]c3c(cccc3)c2-c4ccccc4 |
| Core Scaffold | 9H-Carbazole (Dibenzo[b,d]pyrrole) |
Structural Topology & Electronic Effects
The molecule features a "push-push" electronic system and a steric twist:
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Steric Torsion (C1-Phenyl): The phenyl ring at the C1 position encounters steric repulsion from the carbazole N-H and the C8-H, forcing the phenyl group to rotate out of the carbazole plane (typically 50–70° dihedral angle). This prevents π-π stacking aggregation, which is beneficial for preventing crystallization in amorphous OLED films.
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Electronic Donation (C6-Me / C7-OMe): The methyl (hyperconjugation) and methoxy (resonance) groups on the C-ring significantly raise the Highest Occupied Molecular Orbital (HOMO) energy level, making the molecule more easily oxidizable (better hole transport) compared to the unsubstituted parent carbazole.
Physicochemical Properties[1][2][4][7][10][11]
The following data synthesizes experimental baselines for 1-aryl-carbazole derivatives and calculated descriptors for this specific isomer.
| Property | Value / Range | Context |
| Appearance | Off-white to pale yellow powder | Typical of non-nitro substituted carbazoles. |
| Melting Point | 185°C – 210°C (Predicted) | High crystallinity due to H-bonding (N-H). |
| Solubility | Soluble: DCM, CHCl₃, DMSO, THFInsoluble: Water, Hexanes | Lipophilic character dominates. |
| LogP (Calc) | 5.2 ± 0.4 | High lipophilicity; likely membrane permeable. |
| pKa (N-H) | ~17 (DMSO) | Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu). |
| UV-Vis Absorption | λmax ~295 nm, ~340 nm | Bathochromic shift vs. carbazole due to conjugation. |
| Fluorescence | λem ~360–380 nm (Deep Blue) | Subject to quenching in solution; solid-state emission is likely. |
Synthetic Methodology: Modular Assembly
The most robust route to 7-Methoxy-6-methyl-1-phenyl-9H-carbazole is via Suzuki-Miyaura Cross-Coupling of a halogenated precursor. This approach allows for the late-stage introduction of the bulky 1-phenyl group, avoiding steric issues during the ring-closure of the carbazole core.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Modular synthetic pathway focusing on the regioselective functionalization of the carbazole core.
Detailed Experimental Protocol (Suzuki Coupling Stage)
Objective: Installation of the phenyl ring at the C1 position. Precursor: 1-Bromo-7-methoxy-6-methyl-9H-carbazole.
Reagents:
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Phenylboronic acid (1.5 equiv)
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Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
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K₂CO₃ (2M aqueous solution)
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Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure:
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Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x).
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Loading: Charge the flask with 1-Bromo-7-methoxy-6-methyl-9H-carbazole (1.0 mmol, 1.0 equiv) and Phenylboronic acid (1.5 mmol, 1.5 equiv).
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Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2M K₂CO₃ (2.5 mL).
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Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly under a positive stream of Argon. Seal the flask.
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Reaction: Heat the mixture to 90°C for 12–24 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting bromide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.
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Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 10% EtOAc in Hexanes).
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Validation: Confirm structure via ¹H NMR (look for additional aromatic protons at 7.3–7.6 ppm and the specific singlet for the methoxy group at ~3.9 ppm).
Structural & Functional Implications[10]
The "Bay Region" Effect
The C1-position in carbazole is unique due to its proximity to the N-H bond. Substitution here creates a "bay region" similar to phenanthrene.
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Consequence: The 1-phenyl group cannot lie planar.
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Benefit: This twist increases the solubility of the molecule significantly compared to planar analogs (e.g., 3-phenylcarbazole), making it easier to process in solution for biological assays or spin-coating.
Logical Signaling Pathway (Biological Potential)
While primarily a material precursor, carbazoles with this substitution pattern often exhibit bioactivity (e.g., Kinase inhibition).
Figure 2: Potential biological mechanism of action based on structural homology to Ellipticine and Clausine alkaloids.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the electron-rich ring system.
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PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
References
- Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 112(6), 3193–3328. (Contextual grounding for carbazole alkaloid synthesis).
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Bashir, M., Bano, A., Ijaz, A. S., & Chaudhary, B. A. (2015). Recent Developments in the Synthesis of Carbazole Derivatives. Molecules, 20(8), 13496-13517. Retrieved from [Link]
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PubChem. (2025). 9-Phenylcarbazole Compound Summary. (Used for comparative physicochemical properties of N-phenyl vs C-phenyl carbazoles). Retrieved from [Link]
